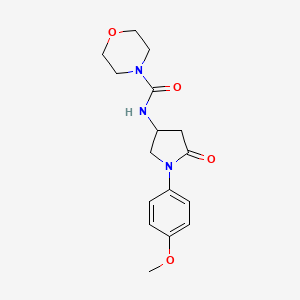![molecular formula C20H14ClF3N2OS2 B2504464 3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-92-7](/img/structure/B2504464.png)
3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a derivative of thienopyrimidinone, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, they discuss closely related structures and their synthesis, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related thienopyrimidinone derivatives involves an aza-Wittig reaction, as described in the first paper. This reaction pathway includes the formation of phosphoranylideneamino derivatives, which are then reacted with 4-chlorophenyl isocyanate to yield carbodiimide derivatives. These intermediates are further treated with amines or phenols in the presence of a catalytic amount of EtONa or K2CO3 to obtain the final compounds . This method suggests a possible route for synthesizing the compound of interest, with the appropriate selection of starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides information on the crystal structure of a similar compound, which was determined using single-crystal X-ray diffraction. The crystallographic analysis revealed that the ring atoms in the pyridopyrimidinone moiety are almost coplanar, and the structure is stabilized by intramolecular hydrogen bonds and weak C···π interactions . These findings can be extrapolated to predict that the compound of interest may also exhibit a planar structure in the thienopyrimidinone moiety, potentially affecting its intermolecular interactions and biological activity.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound, the methods and structures described can infer its reactivity. The presence of a thioether group in the compound suggests potential for oxidation or alkylation reactions. The chlorophenyl moiety could undergo further substitution reactions under appropriate conditions, and the pyrimidinone ring might participate in hydrogen bonding due to its heteroatoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be hypothesized based on the structures and properties of similar compounds discussed in the papers. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The molecular weight, crystal system, and density provided for a related compound can serve as a reference point for estimating the properties of the compound of interest. Additionally, the synthesis paper implies that the compound might be obtained in solid form, which could be relevant for its formulation and storage.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is part of research efforts aimed at creating novel pyrimidine and thienopyrimidine derivatives due to their significant biological activities. For instance, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines explores the physicochemical properties and compares their biological potential with positionally isomeric thienopyrimidinones and benzo isosteres. The research highlights the influence of the sulfur atom's position on the compounds' electronic spectra and biological activities (Zadorozhny et al., 2010).
Additionally, studies have developed methods for synthesizing thieno[3,2-d]pyrimidin-4-ones and their alkylation, providing a pathway to create N- and S-alkyl derivatives with potential for further biological evaluation (Shestakov et al., 2014).
Biological Applications
The antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives synthesized from 4-chlorophenyl groups, demonstrates their potential in treating microbial infections. These compounds have been studied for their effectiveness against a range of Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Another research avenue involves the design and synthesis of thiazolopyrimidine derivatives, assessing their antinociceptive and anti-inflammatory properties. This includes evaluating their effects in models of pain and inflammation, providing insights into their potential as novel therapeutic agents (Selvam et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2OS2/c21-14-4-6-15(7-5-14)26-18(27)17-16(8-9-28-17)25-19(26)29-11-12-2-1-3-13(10-12)20(22,23)24/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRLPLTTXLJLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


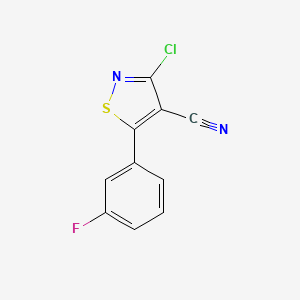
![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
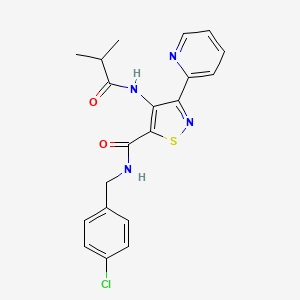
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
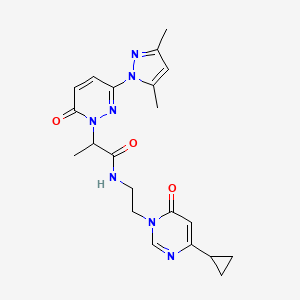
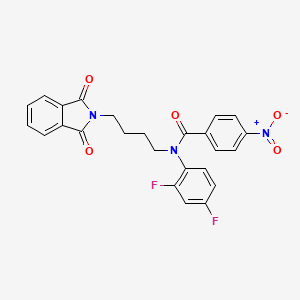
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)
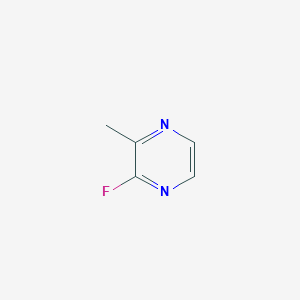
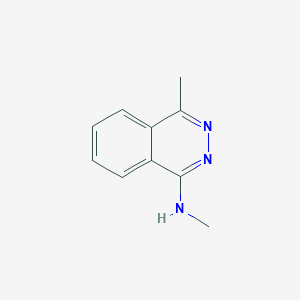
![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
